5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine

Vericiguat synthesis Stille coupling pyrazolo[3,4-b]pyridine intermediate

5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1350653-24-5) is a heterocyclic compound in the pyrazolo[3,4-b]pyridine class. It features a unique substitution pattern: a fluorine atom at the 5-position of the pyridine ring, a 2-fluorobenzyl group at the N1 position, and an iodine atom at the 3-position of the pyrazole ring.

Molecular Formula C13H8F2IN3
Molecular Weight 371.129
CAS No. 1350653-24-5
Cat. No. B2680668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
CAS1350653-24-5
Molecular FormulaC13H8F2IN3
Molecular Weight371.129
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)I)F
InChIInChI=1S/C13H8F2IN3/c14-9-5-10-12(16)18-19(13(10)17-6-9)7-8-3-1-2-4-11(8)15/h1-6H,7H2
InChIKeyQGHFTIKMLOOOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1350653-24-5): Key Intermediate for Vericiguat Synthesis


5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1350653-24-5) is a heterocyclic compound in the pyrazolo[3,4-b]pyridine class. It features a unique substitution pattern: a fluorine atom at the 5-position of the pyridine ring, a 2-fluorobenzyl group at the N1 position, and an iodine atom at the 3-position of the pyrazole ring [1]. It is primarily recognized as a crucial intermediate in the synthesis of Vericiguat, an FDA-approved soluble guanylate cyclase (sGC) stimulator for heart failure [2]. The compound's molecular formula is C13H8F2IN3, with a molecular weight of 371.12 g/mol [1].

Why 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine Cannot Be Simply Replaced by Non-Iodinated or Non-Benzylated Analogs


The 3-iodo substituent and the N1-(2-fluorobenzyl) group are not interchangeable with other halogens or alkyl/aryl groups without fundamentally altering the compound's reactivity profile and its designated role in the Vericiguat synthesis pathway. The iodine atom at position 3 provides superior leaving-group ability and oxidative addition reactivity in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs, enabling efficient Stille coupling with stannylated pyrimidine partners [1]. The N1-(2-fluorobenzyl) group is essential for introducing the requisite pharmacophoric elements of the final drug substance; its absence would lead to a different intermediate that cannot converge on the Vericiguat core structure [2]. Therefore, generic substitution with unsubstituted or differently halogenated pyrazolopyridines would not yield the same synthetic outcome.

Quantitative Differentiation Evidence for 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1350653-24-5)


Iodo Substituent Enables Key Stille Coupling Transformation in the Primary Vericiguat Synthesis Route

In the Bayer-disclosed synthesis of Vericiguat (Route 1), the target compound (designated intermediate 12) undergoes a Stille coupling with (Bu3Sn)2 and 2-chloro-5-nitropyrimidine-4,6-diamine (13) mediated by Pd(PPh3)4 in refluxing dioxane to afford intermediate 14 [1]. This Stille coupling is enabled by the 3-iodo moiety's superior oxidative addition reactivity with palladium(0). Comparative studies in pyrazolo[3,4-b]pyridine systems have shown that 3-iodo derivatives participate in Sonogashira, Heck, and Suzuki couplings more efficiently than their 3-bromo counterparts [2]. While specific yield data for intermediate 14 was not disclosed, the iodinated substrate's reactivity is critical for this key C-C bond-forming step, as the analogous bromo compound (2921663-96-7) would exhibit slower oxidative addition kinetics under identical conditions.

Vericiguat synthesis Stille coupling pyrazolo[3,4-b]pyridine intermediate

Iodo-to-Cyano Conversion: An Alternative Route to Key Intermediate 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

The target compound (designated intermediate 12) can be directly converted to the carbonitrile intermediate 34 by reaction with CuCN (1.1 equiv) in DMSO at 150°C for 2 hours [1]. This provides an alternative pathway to the key intermediate for Vericiguat synthesis. Previously described syntheses of this carbonitrile intermediate used the 3-bromo analog (28) with Pd-catalyzed cyanation conditions [2]. The iodo-based CuCN route offers a different reactivity profile that may be advantageous in certain process chemistry contexts. The synthesis route via the iodo intermediate (12) was described in the original Bayer patent filing EP2576547B1 and represents a validated manufacturing pathway.

Cyanation Vericiguat CuCN substitution pyrazolo[3,4-b]pyridine

N1-(2-Fluorobenzyl) Substitution Confers Specificity in the Vericiguat Synthetic Pathway, Differentiating from Unsubstituted 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine

The target compound (12) is synthesized via N-alkylation of 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine (10, CAS 1350653-23-4) with 2-fluorobenzyl bromide (11) in the presence of Cs2CO3 in DMF [1]. This N-alkylation step is critical for introducing the 2-fluorobenzyl group that ultimately becomes part of the Vericiguat pharmacophore. The unalkylated precursor (10, CAS 1350653-23-4) cannot directly participate in the subsequent Stille coupling to afford the Vericiguat scaffold because it lacks the N1-substituent required for the final drug substance. Furthermore, alternative N-substituents would produce structurally divergent products that are not on the Vericiguat pathway.

N-alkylation 2-fluorobenzyl Vericiguat intermediate differentiation

Dual Fluorine Substitution (5-Fluoro + N1-2-Fluorobenzyl) Differentiates from Singly Fluorinated or Non-Fluorinated Pyrazolo[3,4-b]pyridine Intermediates

The target compound contains fluorine atoms at two distinct positions: the 5-position of the pyridine ring and the 2-position of the N1-benzyl group. Both fluorines are present in the final Vericiguat drug substance [1]. The 5-fluoro substituent on the pyridine ring contributes to the electron-deficient character of the heterocycle, affecting both reactivity in cross-coupling and the physicochemical properties of downstream intermediates [2]. The 2-fluorobenzyl group occupies a specific hydrophobic pocket in the sGC binding site as evidenced by the structure-activity relationship (SAR) of the drug [3]. Removal or repositioning of either fluorine would produce intermediates that diverge from the Vericiguat structure.

Fluorine substitution bioisosterism Vericiguat pharmacophore

Key Application Scenarios for 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1350653-24-5)


Industrial-Scale Synthesis of Vericiguat (Verquvo) via the Bayer Route 1 Pathway

This compound serves as the direct precursor (intermediate 12) in the original Bayer process for manufacturing Vericiguat API [1]. It undergoes Stille coupling with (Bu3Sn)2 and 2-chloro-5-nitropyrimidine-4,6-diamine (13) to construct the biaryl core of the drug. Procurement of this intermediate at industrial scale (e.g., 25 kg drum quantities, 98% assay [2]) enables large-scale GMP production of Vericiguat for the treatment of chronic heart failure with reduced ejection fraction (HFrEF).

Alternative Cyanation Route to 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Using CuCN

For process chemistry groups seeking to avoid palladium-catalyzed cyanation, the iodo compound can be converted directly to the carbonitrile intermediate (34) using CuCN in DMSO at 150°C [1]. This alternative route to a key Vericiguat intermediate may offer cost or scalability advantages in certain manufacturing settings.

Medicinal Chemistry Exploration of Novel sGC Stimulators Based on the Vericiguat Scaffold

The 3-iodo group serves as a versatile handle for introducing diverse substituents via palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Stille, Sonogashira) [REFS-1, REFS-2]. Research groups developing next-generation sGC stimulators can leverage this intermediate to explore structure-activity relationships at the 3-position of the pyrazolo[3,4-b]pyridine core, while retaining the critical 5-fluoro and N1-(2-fluorobenzyl) pharmacophoric elements.

Reference Standard for Analytical Method Development and Impurity Profiling in Vericiguat Manufacturing

As a key intermediate in the Vericiguat synthetic pathway, this compound is an essential reference material for developing HPLC/UPLC methods to monitor reaction progress, quantify residual intermediates, and establish purity specifications for the final API [1]. Its distinct chromatographic and spectroscopic properties facilitate quality control in GMP manufacturing environments.

Quote Request

Request a Quote for 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.